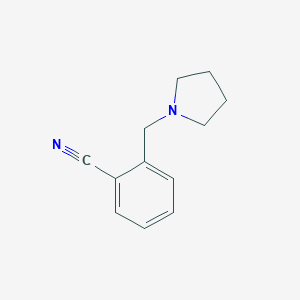

2-(吡咯烷-1-基甲基)苯甲腈

描述

2-(Pyrrolidin-1-ylmethyl)benzonitrile is a compound that can be inferred to have a pyrrolidine ring attached to a benzonitrile moiety through a methylene bridge. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential chemistry of 2-(Pyrrolidin-1-ylmethyl)benzonitrile.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Although the exact synthesis of 2-(Pyrrolidin-1-ylmethyl)benzonitrile is not detailed, similar synthetic strategies could potentially be applied, utilizing pyrrolidine instead of pyridine or picoline as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[1,2-a]benzimidazole derivatives, is characterized by NMR, MS, IR spectra, and X-ray crystallography . These techniques could be used to determine the structure of 2-(Pyrrolidin-1-ylmethyl)benzonitrile, ensuring the correct formation of the target compound.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex. For instance, the reaction of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile proceeds through several intermediates before yielding 2-phenacylpyridine . This suggests that 2-(Pyrrolidin-1-ylmethyl)benzonitrile could also undergo lithiation and subsequent reactions, potentially leading to new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be diverse. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . Similarly, benzonitrile and pyridine adducts of bis(pentafluorophenyl)zinc show distinct supramolecular architectures . These findings indicate that 2-(Pyrrolidin-1-ylmethyl)benzonitrile may also display unique physical and chemical characteristics, which could be explored for various applications.

Relevant Case Studies

Case studies involving benzonitrile derivatives often focus on their applications in medicinal chemistry and materials science. For instance, substituted benzonitriles have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists . Additionally, metal complexes based on pyridinyl benzonitriles have been studied for their electrocatalytic activity in the hydrogen evolution reaction . These examples highlight the potential utility of 2-(Pyrrolidin-1-ylmethyl)benzonitrile in similar domains.

科学研究应用

选择性雄激素受体调节剂 (SARMs)

2-(吡咯烷-1-基甲基)苯甲腈衍生物因其作为选择性雄激素受体调节剂 (SARMs) 的潜力而受到研究,在肌肉萎缩和中枢神经系统疾病等领域可能具有治疗应用。Aikawa 等人(2017 年)开发了一种衍生物,在各种动物模型中显示出强雄激素受体结合亲和力和良好的药代动力学特征,表明其适合作为 SARMs 的临床候选物 (Aikawa 等人,2017 年)。

稠合的 2-苯并氮杂卓衍生物

Gorulya 等人(2011 年)探索了使用 2-(吡咯烷-1-基甲基)苯甲腈合成 2-苯并氮杂卓衍生物。该化合物证明了在溶剂极性影响下发生转化的潜力,导致形成六氢-1H-吡咯并[1,2-b][2]苯并氮杂卓-11-腈,这可能在化学合成中具有重要意义 (Gorulya 等人,2011 年)。

小分子抗癌药

张等人(2018 年)报道了合成了 4-(吡咯烷-1-基甲基)苯甲醛,这是一种水溶性醛,也是小分子抗癌药的重要中间体。该研究为该化合物提供了一种高产合成方法,表明其在新抗癌药物开发中的重要性 (张等人,2018 年)。

化学反应机理

小中和佐藤(1983 年)讨论了锂化 2-(三甲基甲硅烷基甲基)吡啶与苯甲腈的反应机理,提供了对苯甲腈衍生物在合成化学中的化学行为和潜在应用的见解 (小中和佐藤,1983 年)。

闪蒸真空热解研究

Khalafy 和 Prager(1998 年)对 2-(苯并三唑-1-基甲基)苯甲腈和类似化合物的闪蒸真空热解产物进行了表征,有助于了解这些化合物在真空条件下的热行为 (Khalafy 和 Prager,1998 年)。

未来方向

The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-ylmethyl)benzonitrile”, is widely used in the design of new compounds with different biological profiles . This suggests that “2-(Pyrrolidin-1-ylmethyl)benzonitrile” and similar compounds may have potential applications in drug discovery and other areas of research .

属性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOHCCLAFSXLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427867 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylmethyl)benzonitrile | |

CAS RN |

135277-07-5 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

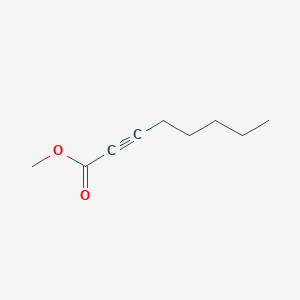

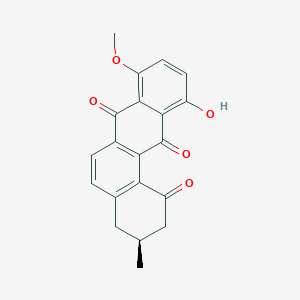

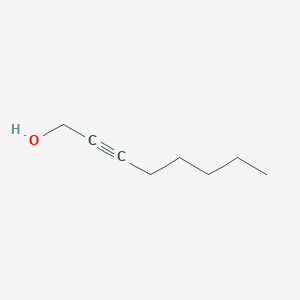

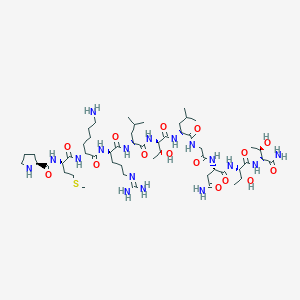

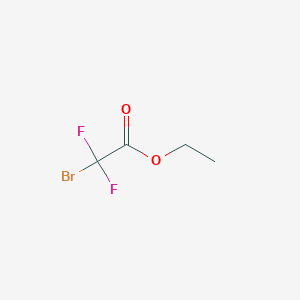

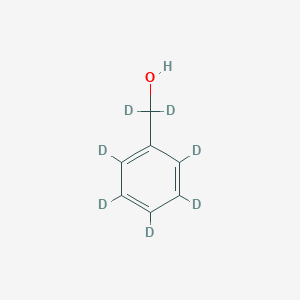

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)

![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)